N-(1-Phenyldodecan-2-YL)acetamide
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Overview
Description
N-(1-Phenyldodecan-2-YL)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group attached to a dodecane chain, which is further linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyldodecan-2-YL)acetamide typically involves the reaction of 1-phenyldodecan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{(CH}2\text{)}{11}\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{(CH}2\text{)}{11}\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyldodecan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of 1-phenyldodecan-2-amine.
Substitution: Formation of nitro or sulfonated derivatives of the phenyl group.
Scientific Research Applications
N-(1-Phenyldodecan-2-YL)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Phenyldodecan-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A simpler analog with a shorter alkyl chain.
N-(4-Methylphenyl)acetamide: Contains a methyl-substituted phenyl group.
N-(1-Phenylhexan-2-YL)acetamide: Similar structure with a shorter hexane chain.
Uniqueness
N-(1-Phenyldodecan-2-YL)acetamide is unique due to its longer dodecane chain, which may impart different physical and chemical properties compared to its shorter-chain analogs. This structural difference can influence its solubility, reactivity, and biological activity, making it a compound of interest for further research and applications.
Properties
CAS No. |
648908-40-1 |
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Molecular Formula |
C20H33NO |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
N-(1-phenyldodecan-2-yl)acetamide |
InChI |
InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-13-16-20(21-18(2)22)17-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-17H2,1-2H3,(H,21,22) |
InChI Key |
WIJWMFZTHDEVML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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